Tulipalin B

Description

Historical Perspectives in Phytochemistry Research

The investigation into the chemical constituents of tulips and related species in the mid-20th century led to the identification of a class of compounds known as tulipalins and their precursors, tuliposides. Early phytochemical research in the late 1960s and 1970s by researchers such as Tschesche and Slob laid the groundwork for understanding these molecules. nih.govtandfonline.comwur.nl These studies identified that Tulipalin B and the related compound Tulipalin A were the active, lactonized aglycones formed from glycoside precursors. wur.nlresearchgate.net

A pivotal finding from this era was the discovery that these compounds function as defensive agents. Research demonstrated that while the precursor, 6-tuliposide B, is stored in healthy plant tissues, it is converted to the biologically active this compound in response to physical damage or pathogen attack. nih.govgoogle.com Studies in the early 1970s observed that upon fungal infection, the concentration of tuliposides within the plant tissue decreased while the concentration of tulipalins increased, providing clear evidence of their role as active defense compounds derived from inert storage molecules. nih.gov This established this compound as a key subject in the study of plant-pathogen interactions and chemical ecology.

Table 1: Properties of this compound

| Property | Value |

|---|---|

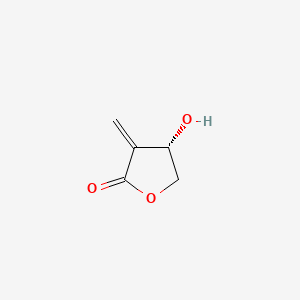

| IUPAC Name | (4S)-4-hydroxy-3-methylideneoxolan-2-one |

| Molecular Formula | C5H6O3 |

| Molecular Weight | 114.1 g/mol |

| Classification | α-methylene-γ-butyrolactone |

| Primary Precursor | 6-Tuliposide B |

| Primary Source | Tulipa gesneriana (Tulip) |

Significance as a Plant Secondary Metabolite in Scholarly Inquiry

This compound is classified as a plant secondary metabolite, an organic compound not directly involved in the normal growth, development, or reproduction of the organism, but which often mediates ecological interactions. tandfonline.com The significance of this compound in academic research stems from its specific biological functions and the regulated way in which it is produced.

A key area of scholarly inquiry is the distinct bioactivity of this compound compared to its close analogue, Tulipalin A. Research has consistently shown that this compound primarily functions as an antibacterial agent, whereas Tulipalin A exhibits stronger antifungal properties. nih.govresearchgate.net This functional specialization allows the plant to mount a targeted chemical defense against a broader range of pathogens and is a significant point of interest in phytochemical studies.

The biosynthesis of this compound is another critical area of research. It is not stored in its active form but as the non-toxic precursor, 6-tuliposide B. researchgate.net Upon cellular damage, a specific enzyme, Tuliposide B-converting enzyme (TCEB), catalyzes the conversion of 6-tuliposide B into the active this compound. researchgate.net This conversion is an intramolecular transesterification, a sophisticated enzymatic reaction that ensures the rapid deployment of the defensive compound precisely when and where it is needed. nih.govtandfonline.com

Further research has revealed an even greater level of complexity, identifying multiple isozymes of TCEB. researchgate.net These isozymes are expressed in different parts of the tulip plant, such as the pollen, roots, and leaves, indicating that the plant can regulate the production of this compound in a tissue-specific manner. researchgate.net This highly controlled biosynthetic pathway makes this compound a valuable model for studying the evolution and function of plant chemical defenses.

Table 2: Comparative Overview of Tulipalin A and this compound

| Feature | Tulipalin A | This compound |

|---|---|---|

| Structure | α-methylene-γ-butyrolactone | β-hydroxy derivative of Tulipalin A |

| Precursor | 6-Tuliposide A | 6-Tuliposide B |

| Primary Bioactivity | Antifungal nih.gov | Antibacterial nih.govresearchgate.net |

| Converting Enzyme | Tuliposide A-converting enzyme (TCEA) nih.gov | Tuliposide B-converting enzyme (TCEB) researchgate.net |

Structure

3D Structure

Properties

CAS No. |

38965-80-9 |

|---|---|

Molecular Formula |

C5H6O3 |

Molecular Weight |

114.1 g/mol |

IUPAC Name |

(4S)-4-hydroxy-3-methylideneoxolan-2-one |

InChI |

InChI=1S/C5H6O3/c1-3-4(6)2-8-5(3)7/h4,6H,1-2H2/t4-/m1/s1 |

InChI Key |

BFLSLERVRLOFCX-SCSAIBSYSA-N |

SMILES |

C=C1C(COC1=O)O |

Isomeric SMILES |

C=C1[C@@H](COC1=O)O |

Canonical SMILES |

C=C1C(COC1=O)O |

Synonyms |

eta-hydroxy-alpha-methylene-gamma-butyrolactone tulipalin B |

Origin of Product |

United States |

Phytogenic Origin and Distribution in Biological Systems

Occurrence in Tulipa Species: Research Perspectives

Tulipalin B, a member of the α-methylene-γ-butyrolactone class of compounds, is a naturally occurring lactone found within the genus Tulipa. Research has established its presence and that of its precursor, 6-tuliposide B, across various tulip species and cultivars. Early investigations into the chemical constituents of tulips identified this compound as one of the key secondary metabolites.

The biosynthesis of this compound is directly linked to its precursor, 6-tuliposide B. In intact tulip tissues, this compound is typically present in lower concentrations, while 6-tuliposide B serves as a storage form. The conversion of 6-tuliposide B to the biologically active this compound is catalyzed by the endogenous enzyme, tuliposide B-converting enzyme (TCEB). This conversion is often triggered by mechanical damage or stress to the plant tissues.

Quantitative analyses have been performed on various Tulipa species to determine the concentration of these compounds. For instance, studies utilizing reversed-phase high-performance liquid chromatography (RP-HPLC) have successfully isolated and quantified both tuliposides and tulipalins. These studies have revealed that the concentration of 6-tuliposide B can reach up to 1.3% of the fresh weight in certain tulip cultivars nih.gov. The presence of (-)-tulipalin B has been confirmed in intact tulips, indicating that its formation is not solely a response to external stimuli like fungal attacks nih.gov. Specific species in which this compound has been reported include Tulipa patens and Tulipa clusiana nih.gov.

The variation in the content of this compound and its precursor among different tulip cultivars presents opportunities for breeding programs. Some species have been found to possess very low levels of the allergenic Tulipalin A while maintaining a relatively high concentration of tuliposide B, suggesting the potential to cultivate non-allergenic and disease-resistant tulip varieties nih.gov.

Table 1: Occurrence of this compound and its Precursor in Tulipa Species

| Compound | Method of Detection | Species/Cultivar | Concentration | Reference |

|---|---|---|---|---|

| (-)-Tulipalin B | RP-HPLC | Tulipa species and cultivars | Present in intact tulips | nih.gov |

| 6-Tuliposide B | RP-HPLC | Tulipa species and cultivars | Up to 1.3% of fresh weight | nih.gov |

Identification in Other Plant Genera (e.g., Spiraea)

While this compound is well-documented in the Tulipa genus, its occurrence is not exclusively confined to this group of plants. Research has led to the successful isolation and identification of S-(-)-tulipalin B from the leaves of Spiraea thunbergii Sieb., a member of the Rosaceae family academicjournals.org. This discovery was the result of bioactivity-guided separation of a crude ethanol (B145695) extract of the leaves academicjournals.org.

The identification of this compound in Spiraea thunbergii was confirmed through spectroscopic data analysis, including UV, MS, and NMR academicjournals.org. This finding is significant as it expands the known distribution of this compound to a different plant family, suggesting a potentially wider distribution in the plant kingdom than previously understood.

While the related compound, tulipalin A, and its precursor, tuliposide A, have been identified in other genera of the Liliiflorae order, such as Alstroemeria and Erythronium the-hospitalist.org, the confirmed presence of this compound itself in genera other than Tulipa and Spiraea is a subject for ongoing research. The presence of these α-methylene-γ-butyrolactone derivatives in phylogenetically diverse plants points to their important and conserved roles in plant defense mechanisms.

Table 2: Identification of this compound in Spiraea thunbergii

| Compound | Plant Species | Plant Part | Method of Identification | Reference |

|---|

Ontogenetic and Tissue-Specific Accumulation Patterns in Research Models

The accumulation of this compound in tulips is not uniform throughout the plant; rather, it follows distinct ontogenetic (developmental) and tissue-specific patterns. This is largely governed by the expression of the genes encoding the tuliposide B-converting enzyme (TCEB), which is responsible for the conversion of the precursor 6-tuliposide B into the active this compound.

In the research model Tulipa gesneriana, a major secondary metabolite that accumulates is 6-tuliposide B researchgate.net. The conversion of this precursor to the antibacterial lactone, this compound, is a critical step in the plant's chemical defense. Detailed molecular studies have identified at least three different isozymes of TCEB, each with a distinct tissue-specific expression profile.

The gene TgTCEB1 is specifically transcribed in tulip pollen. In contrast, the TgTCEB-R gene is expressed almost exclusively in the roots. While both pollen and roots exhibit high TCEB activity, this enzyme's activity is also found in other tissues, such as leaves, where the transcripts for TgTCEB1 and TgTCEB-R are scarce. This led to the identification of a third isozyme, encoded by the TgTCEB-L ("L" for leaf) gene, which does not show the same degree of tissue-specific expression. The identification of these three isozymes indicates that tulips utilize a sophisticated system to regulate the production of this compound depending on the specific tissue and potential threats.

This differential expression of TCEB isozymes strongly suggests a tissue-specific accumulation of this compound. For example, upon tissue damage, a higher potential for this compound production would be expected in pollen and roots due to the specialized expression of TgTCEB1 and TgTCEB-R, respectively. The presence of TgTCEB-L in other tissues ensures a broader capability for defensive compound production throughout the plant.

With maturation, the relative concentrations of tuliposides and tulipalins can change. For the related compound Tulipalin A, it has been observed that in young developing shoots, the precursor tuliposide A is more abundant, while in more mature parts of the plant and the bulb, the free tulipalin A is present in larger amounts the-hospitalist.org. A similar pattern can be inferred for this compound and its precursor.

Table 3: Tissue-Specific Expression of this compound Converting Enzyme (TCEB) Isozymes in Tulipa gesneriana

| Gene | Isozyme | Primary Tissue of Expression | Implied Accumulation Pattern of this compound |

|---|---|---|---|

| TgTCEB1 | TCEB1 | Pollen | High potential for accumulation upon stimulus |

| TgTCEB-R | TCEB-R | Roots | High potential for accumulation upon stimulus |

Biosynthetic Pathways and Enzymatic Conversion

Precursor Identification: Research on 6-Tuliposide B Conversion

6-Tuliposide B (PosB) is a major secondary metabolite found in various tissues of the tulip plant scispace.comtandfonline.comebi.ac.ukresearchgate.netexpasy.orgresearchgate.netresearchgate.netnih.govnih.govresearchgate.nettandfonline.comtandfonline.com. PosB, along with its counterpart 6-Tuliposide A (PosA), are glucose esters that accumulate in intact tulip tissues scispace.comtandfonline.comebi.ac.ukresearchgate.nettandfonline.com. These tuliposides are considered stable storage forms of the biologically active antimicrobial compounds, Tulipalin A (PaA) and Tulipalin B (PaB), respectively scispace.comtandfonline.comresearchgate.netresearchgate.nettandfonline.com. The conversion of PosB to PaB is a critical step in activating the plant's defense response scispace.comtandfonline.comresearchgate.netresearchgate.nettandfonline.comresearchgate.net. This transformation is not a spontaneous process but is actively catalyzed by specific enzymes within the plant.

Characterization of Tuliposide-Converting Enzyme (TCEB) Isozymes

The enzymatic machinery responsible for the conversion of PosB to PaB has been identified as Tuliposide B-Converting Enzyme (TCEB). Studies have revealed that TCEB is not a single entity but exists as multiple isozymes, each with distinct molecular characteristics and expression profiles.

The identification of genes encoding TCEB has led to the characterization of several isozymes. Initially, TgTCEB1 was isolated from tulip pollen, which exhibited high PosB-converting activity scispace.comebi.ac.ukresearchgate.netnih.govnih.govtandfonline.comuniprot.org. However, the expression of TgTCEB1 was found to be largely confined to pollen, while other tissues, such as roots and leaves, also displayed significant PosB-converting activity, suggesting the existence of other TCEB isozymes scispace.comtandfonline.comresearchgate.netnih.govnih.govtandfonline.com.

Further research led to the identification of TgTCEB-R from tulip roots scispace.comtandfonline.comresearchgate.netresearchgate.netnih.govnih.govtandfonline.comtandfonline.com. TgTCEB-R was found to be transcribed almost exclusively in roots, indicating a clear tissue preference for this isozyme scispace.comtandfonline.comresearchgate.netnih.govnih.govtandfonline.comtandfonline.com. Subsequently, TgTCEB-L was identified from tulip leaves, and it was observed that this isozyme did not exhibit significant tissue-specific expression, thereby explaining the PosB-converting activity detected in tissues where TgTCEB1 and TgTCEB-R transcripts were not found scispace.comnih.govtandfonline.com. The identification of these distinct isozymes highlights a sophisticated strategy by the tulip plant to regulate the production of this compound across different tissues.

TCEB enzymes are classified as members of the carboxylesterase family, belonging to the α/β-hydrolase fold superfamily scispace.comebi.ac.ukresearchgate.netexpasy.orgtandfonline.comresearchgate.netuniprot.orgqmul.ac.uktandfonline.comtandfonline.com. However, TCEB enzymes display a unique catalytic mechanism that distinguishes them from typical carboxylesterases. Instead of hydrolyzing ester bonds by incorporating water, TCEB catalyzes intramolecular transesterification scispace.comresearchgate.netexpasy.orgtandfonline.comqmul.ac.uktandfonline.comtandfonline.comresearchgate.net. This reaction involves the transfer of the acyl group from the glucose moiety to an internal hydroxyl group within the same molecule, resulting in the formation of the lactone ring of this compound and the release of D-glucose scispace.comresearchgate.netexpasy.orgtandfonline.comqmul.ac.ukresearchgate.net.

The catalytic mechanism is believed to involve a catalytic triad (B1167595) (Ser-His-Asp) and an oxyanion hole, common features in α/β-hydrolase enzymes tandfonline.comresearchgate.net. Crucially, TCEB does not catalyze the hydrolysis of PosB to form a hydroxy acid, a reaction typical of conventional carboxylesterases scispace.comresearchgate.netexpasy.orgtandfonline.comqmul.ac.uktandfonline.comtandfonline.comresearchgate.net. This non-ester-hydrolyzing activity is a defining characteristic of TCEB. Furthermore, TCEB exhibits preferential substrate specificity, primarily acting on PosB to produce PaB, with only marginal activity towards PosA scispace.comebi.ac.ukexpasy.orguniprot.orgqmul.ac.uktandfonline.com.

The functional diversity of TCEB isozymes is primarily manifested through their tissue-specific expression patterns. TgTCEB1 is predominantly found in pollen, where it facilitates the conversion of PosB to PaB scispace.comnih.govnih.govtandfonline.com. In contrast, TgTCEB-R is highly expressed in roots, suggesting a localized role in defense or metabolic processes within this tissue scispace.comtandfonline.comresearchgate.netnih.govnih.govtandfonline.comtandfonline.com. TgTCEB-L, identified in leaves, appears to have a broader expression profile, contributing to PaB formation in leaf tissues scispace.comnih.govtandfonline.com.

All identified TCEB isozymes have been localized within tulip plastids tandfonline.comnih.gov. This spatial distribution of enzyme activity allows the tulip plant to strategically produce this compound in specific tissues where it is most needed for defense against pathogens and other environmental stressors. The existence of multiple isozymes with tailored expression patterns underscores the evolutionary adaptation of this defense mechanism in tulips.

Regulation of this compound Biogenesis in Response to Environmental Stimuli (e.g., infection, wounding)

The biogenesis of this compound is an integral part of the tulip's chemical defense system scispace.comtandfonline.comresearchgate.netresearchgate.nettandfonline.comresearchgate.net. The conversion of the stable precursor, 6-Tuliposide B, to the active antimicrobial lactone, this compound, is described as a triggered defense mechanism tandfonline.com. While specific molecular triggers are still under investigation, it is understood that environmental stimuli such as mechanical damage (wounding) or pathogen attack can lead to the rapid activation of TCEB and the subsequent conversion of PosB to PaB tandfonline.com. This rapid transformation ensures that the plant can quickly deploy its antimicrobial defenses when threatened, highlighting the dynamic nature of this metabolic pathway. The constitutive accumulation of PosB and its subsequent enzymatic conversion upon stress represents a sophisticated "ignition enzyme" system for chemical defense tandfonline.com.

Table 1: TCEB Isozymes and Primary Tissue Expression in Tulip

| Isozyme | Primary Tissue of Expression | Key Role in PaB Biosynthesis | References |

| TgTCEB1 | Pollen | Catalyzes the conversion of 6-Tuliposide B (PosB) to this compound (PaB) in pollen. | scispace.comnih.govnih.govtandfonline.com |

| TgTCEB-R | Roots | Primarily expressed in roots, facilitating PosB to PaB conversion in this tissue. | scispace.comtandfonline.comresearchgate.netnih.govnih.govtandfonline.comtandfonline.com |

| TgTCEB-L | Leaves | Identified in leaves, showing broader expression without strict tissue specificity. | scispace.comnih.govtandfonline.com |

Table 2: Enzymatic Mechanism and Substrate Specificity of TCEB

| Characteristic | Description | References |

| Enzyme Family | Carboxylesterase family (α/β-hydrolase fold superfamily) | scispace.comebi.ac.ukresearchgate.netexpasy.orgtandfonline.comresearchgate.netuniprot.orgqmul.ac.uktandfonline.comtandfonline.com |

| Catalytic Mechanism | Intramolecular transesterification (forms lactone and glucose) | scispace.comresearchgate.netexpasy.orgtandfonline.comqmul.ac.uktandfonline.comtandfonline.comresearchgate.net |

| Non-Hydrolyzing Nature | Does not catalyze hydrolysis of ester bonds (unlike typical carboxylesterases) | scispace.comresearchgate.netexpasy.orgtandfonline.comqmul.ac.uktandfonline.comtandfonline.comresearchgate.net |

| Key Catalytic Residues | Contains a catalytic triad (Ser-His-Asp) and an oxyanion hole | tandfonline.comresearchgate.net |

| Substrate Specificity | Preferentially converts 6-Tuliposide B (PosB) to this compound (PaB); has marginal activity with 6-Tuliposide A (PosA). | scispace.comebi.ac.ukexpasy.orguniprot.orgqmul.ac.uktandfonline.com |

| Subcellular Localization | Plastids | tandfonline.comnih.gov |

Compound List

this compound (PaB)

6-Tuliposide B (PosB)

6-Tuliposide A (PosA)

Tulipalin A (PaA)

D-glucose

Chemical Synthesis Methodologies and Structural Elucidation

Asymmetric Total Synthesis of 6-Tuliposide B: Methodological Advancements

The asymmetric total synthesis of 6-tuliposide B, a precursor to Tulipalin B, represents a significant achievement in organic chemistry. One effective method utilizes the asymmetric Baylis-Hillman reaction. ebi.ac.uknih.govtandfonline.com This approach has been instrumental in producing 6-tuliposide B for further studies. ebi.ac.uknih.govtandfonline.com

Another reported total synthesis of (+)-6-tuliposide B starts from D-glucose and involves a nine-step process. researchgate.net A key step in this synthesis is the Baylis-Hillman reaction of 2-(tert-butyldimethylsilyloxy)-acetaldehyde with 6-O-acryloyl-1-O-(2-trimethylsilylethyl)-β-d-glucopyranoside. researchgate.net The synthesis is completed with a mild deprotection step using trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH2Cl2). researchgate.net

These synthetic routes provide access to 6-tuliposide B, enabling researchers to investigate its biological activities and the enzymatic conversion to this compound. nih.gov

Environmentally Benign Enzymatic Production of this compound from Biomass

In contrast to complex chemical syntheses, an environmentally benign and facile process for producing this compound from tulip biomass has been developed. tandfonline.comtandfonline.comnih.gov This method leverages the natural enzymatic conversion of 6-tuliposide B into this compound. tandfonline.comnih.gov

The process involves a one-step enzyme reaction catalyzed by a tuliposide-converting enzyme (TCE). tandfonline.comtandfonline.com Researchers have identified specific tulip cultivars that accumulate high levels of 6-tuliposide B, primarily in their flower tissues. tandfonline.comnih.gov Aqueous ethanol (B145695) extracts from these flowers are partially purified using activated charcoal and then subjected to the enzymatic reaction. tandfonline.comnih.gov A key innovation is the use of reusable immobilized TCE prepared from tulip bulb crude extracts, which makes the process more sustainable. tandfonline.comnih.gov The reaction proceeds efficiently at room temperature, and the resulting this compound can be purified using activated charcoal and ethanol. tandfonline.comnih.gov

This enzymatic approach offers a greener alternative to traditional organic synthesis, minimizing the use of petroleum-derived solvents and utilizing renewable biomass. tandfonline.com

Synthetic Approaches for this compound and its Analogues for Research Purposes

To investigate the structure-activity relationships of this compound, various synthetic approaches have been developed to create analogues of both this compound and its precursor, 6-tuliposide B. nih.gov One study reported the synthesis of (+/-)-Tulipalin B in six steps starting from phenyl sulfide (B99878) and ethyl 2-bromopropionate. nih.gov

The synthesis of analogues has been crucial in identifying the key structural features required for its biological activity. nih.gov For instance, research has shown that the 3',4'-dihydroxy-2'-methylenebutanoate (DHMB) moiety is significant for the antibacterial activity of these compounds. nih.gov Furthermore, the synthesis and testing of 3'R analogues have provided insights into the mechanism of action, suggesting similarities to the natural product cnicin (B190897) and identifying bacterial MurA as a potential molecular target. nih.gov

These synthetic efforts have not only provided valuable research materials but have also expanded the understanding of the chemical properties and potential applications of this class of compounds.

Spectroscopic Techniques in Structural Elucidation for Research Confirmations (e.g., NMR, MS, IR, UV)

The structural elucidation of this compound and its derivatives relies heavily on a combination of spectroscopic techniques. numberanalytics.comjchps.comegyankosh.ac.in These methods provide detailed information about the molecular structure, connectivity, and functional groups present in the molecule. numberanalytics.comjchps.comegyankosh.ac.in

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the structure of organic molecules. numberanalytics.comresearchgate.net Both ¹H NMR and ¹³C NMR are employed to identify the chemical environment of hydrogen and carbon atoms, respectively. internationalscholarsjournals.com For this compound, ¹H NMR spectra reveal characteristic signals for the protons in the lactone ring and the exocyclic methylene (B1212753) group. tandfonline.com For example, the ¹H NMR spectrum of racemic this compound in CDCl₃ shows signals around 6.04 and 6.45 ppm corresponding to the two methylene protons (H-5), and a multiplet around 4.97-4.98 ppm for the proton at the stereocenter (H-3). tandfonline.com The ¹³C NMR spectrum of S-(-)-tulipalin B in CDCl₃ shows signals at approximately 67.7 ppm (C-5), 73.1 ppm (C-4), 126.7 ppm (C-3), 137.8 ppm (C-2), and 169.1 ppm (C-1). internationalscholarsjournals.com

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. egyankosh.ac.innptel.ac.in Electron Ionization (EI) mass spectrometry of S-(-)-tulipalin B shows a molecular ion peak (M+) at m/z 114, corresponding to the molecular formula C₅H₆O₃. google.com

Infrared (IR) Spectroscopy provides information about the functional groups present in the molecule. numberanalytics.comegyankosh.ac.in The IR spectrum of a related compound shows characteristic absorption bands for the hydroxyl group (around 3387 cm⁻¹) and the carbonyl group of the lactone ring (around 1670 cm⁻¹). researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy is used to identify the presence of chromophores. egyankosh.ac.innptel.ac.in The UV spectrum of S-(-)-tulipalin B in water exhibits a maximum absorption (λmax) at 204 nm, which is characteristic of the α,β-unsaturated lactone system. google.cominternationalscholarsjournals.com

Biological Activities and Mechanistic Research in Non Human Systems

Antimicrobial Efficacy Studies

Tulipalin B has demonstrated notable antimicrobial properties, positioning it as a compound of interest in the study of natural defense mechanisms in plants. Research has explored its efficacy against both bacterial and fungal microorganisms, revealing a spectrum of activity that underscores its potential ecological significance.

Antibacterial Activities against Specific Microorganisms (e.g., Escherichia coli)

S-(-)-Tulipalin B, an isomer of this compound, has been identified as a potent antibacterial agent against the foodborne pathogen Escherichia coli. researchgate.netinternationalscholarsjournals.org In a bioactivity-guided separation of an ethanol (B145695) extract from the leaves of Spiraea thunbergii Sieb., S-(-)-Tulipalin B was isolated and its structure confirmed through spectroscopic data. researchgate.net

Subsequent determination of its minimum inhibitory concentration (MIC) revealed a value of 100 µg/mL against E. coli. researchgate.netinternationalscholarsjournals.org This study was reportedly the first to document the antibacterial activity of S-(-)-Tulipalin B from this plant source against this significant pathogen. Further investigation into the structure-activity relationship of this compound and related compounds suggests that the presence of a methylene (B1212753) group is a key factor in its antibacterial action. Additionally, the hydroxyl group in S-(-)-Tulipalin B appears to work in synergy with the methylene group, enhancing its antibacterial efficacy.

Minimum Inhibitory Concentration (MIC) of S-(-)-Tulipalin B against Escherichia coli

| Compound | Microorganism | MIC (µg/mL) |

|---|---|---|

| S-(-)-Tulipalin B | Escherichia coli | 100 |

Antifungal Activities against Plant Pathogens (e.g., Fusarium oxysporum, Gibberella zeae)

In addition to its antibacterial properties, this compound exhibits significant antifungal activity against various plant pathogens. Studies investigating the biological activities of tuliposides and tulipalins have demonstrated their efficacy against fungi that are pathogenic to tulips. nih.govtandfonline.com

Specifically, both tuliposides and tulipalins, including this compound, have shown inhibitory activity against Fusarium oxysporum f. sp. tulipae. nih.govtandfonline.com Furthermore, these compounds were found to induce pigment production in Gibberella zeae. nih.govtandfonline.com A noteworthy finding from this research is that these antifungal effects were observed at a concentration of 0.05 mM, a significantly lower concentration than the general antifungal MIC values of 2.5 mM for most tested strains. nih.gov This suggests a potent and specific action against these plant pathogens.

Antifungal Activity of Tulipalins against Plant Pathogens

| Compound Group | Fungal Species | Observed Effect | Effective Concentration |

|---|---|---|---|

| Tulipalins (including this compound) | Fusarium oxysporum f. sp. tulipae | Inhibitory Activity | 0.05 mM |

| Tulipalins (including this compound) | Gibberella zeae | Pigment-Inducing Activity | 0.05 mM |

Proposed Molecular Targets and Cellular Mechanisms

The antimicrobial action of this compound is believed to be rooted in its interaction with specific molecular targets within microbial cells, leading to the disruption of essential cellular processes. Research has particularly focused on its inhibitory effects on the bacterial enzyme MurA.

Research on UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA) Inhibition

In vitro studies have confirmed that this compound is an inhibitor of the enzyme UDP-N-acetylglucosamine 1-carboxyvinyltransferase (MurA). nih.govebi.ac.uk MurA is a crucial enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. nih.gov The inhibition of MurA by this compound is considered a primary mechanism for its antibacterial activity. nih.govebi.ac.uknih.gov

The proposed mechanism of inhibition involves this compound acting as a non-covalent suicide inhibitor. nih.gov This mode of action involves the binding of this compound to the active site Cys115 residue of the MurA enzyme, as well as to the substrate UDP-N-acetylglucosamine (UNAG). nih.gov This interaction effectively blocks the enzyme's function, thereby halting peptidoglycan synthesis. Structure-activity relationship studies have further elucidated that the 3',4'-dihydroxy-2'-methylenebutanoate moiety of this compound is critical for this inhibitory activity. nih.gov

Indirect MurA-mediated Effects on Bacterial Viability

While the direct inhibition of MurA is a key aspect of this compound's antibacterial action, some research suggests a more complex, indirect mechanism may also contribute to bacterial cell death. nih.govebi.ac.uk Studies have shown that, unlike the antibiotic fosfomycin which also targets MurA, this compound demonstrates potent inhibitory activity against E. coli that overexpresses MurA, particularly when in the presence of UDP-GlcNAc. nih.govebi.ac.uk

This observation has led to the hypothesis that this compound may induce bacterial cell death not solely through the direct malfunction of MurA, but through a MurA-mediated indirect pathway. nih.govebi.ac.uk It is proposed that the interaction of this compound with MurA could lead to the inhibition of other enzymes in the Mur pathway, which are also essential for peptidoglycan synthesis. nih.govebi.ac.uk

Ecological Role as a Chemical Defense in Plant-Microbe/Insect Interactions

The antimicrobial and antifungal properties of this compound strongly suggest its role as a chemical defense agent in plants. nih.gov Secondary metabolites, such as this compound, are crucial for plants in their interactions with a variety of organisms, including pathogenic microbes and herbivorous insects. chemijournal.comnih.gov These compounds can act as a deterrent to feeding, be directly toxic, or interfere with the growth and development of pests and pathogens. chemijournal.comnih.gov

In the context of plant-microbe interactions, the ability of this compound to inhibit the growth of bacteria and fungi like Fusarium oxysporum indicates its function in protecting the plant from infections. nih.gov The presence of such compounds in plant tissues creates a chemical barrier against microbial invasion.

Regarding plant-insect interactions, while direct studies on this compound are less common, the broader role of similar secondary metabolites is well-documented. chemijournal.comnih.gov These compounds can deter insect feeding and are often part of a plant's induced defense response, which is activated upon herbivore attack. nih.gov The production of such chemical defenses is a key strategy for plants to mitigate damage from insects. frontiersin.org

Structure Activity Relationship Sar Studies

Correlating Structural Motifs with Antimicrobial Potency

Studies investigating the antimicrobial activity of Tulipalin B and its related compounds have identified key structural motifs essential for potency. Research indicates that the presence of the 3',4'-dihydroxy-2'-methylenebutanoate (DHMB) moiety is critical for significant antibacterial activity. Among a panel of 25 synthesized compounds, only those incorporating the DHMB structure, including this compound itself, demonstrated notable antibacterial effects ebi.ac.uknih.gov.

Further SAR investigations have highlighted the importance of stereochemistry within the DHMB moiety. Specifically, the (3S)-configuration of the DHMB group is essential for optimal activity . Moreover, the lactonization of the precursor, 6-tuliposide B, to form this compound, significantly enhances its potency. For instance, this compound exhibits a minimum inhibitory concentration (MIC) of 2 μg/mL against Staphylococcus aureus, demonstrating the increased efficacy conferred by the lactone structure . The α-methylene group, characteristic of α-methylene-γ-butyrolactones, is also a recognized pharmacophore contributing to the biological activity of such compounds rsc.org.

Table 6.1: Correlation of Structural Features with Antimicrobial Potency

| Structural Feature / Modification | Impact on Antimicrobial Potency (vs. S. aureus) | Notes |

| 3',4'-dihydroxy-2'-methylenebutanoate (DHMB) moiety | Essential for significant antibacterial activity | Compounds lacking this moiety showed no significant activity ebi.ac.uknih.gov. |

| (3S)-DHMB configuration | Essential for activity | The specific stereochemistry is crucial . |

| Lactonization (formation of this compound) | Enhances potency | This compound MIC: 2 μg/mL . |

| α-methylene group | Contributes to activity | Common feature in potent α-methylene-γ-butyrolactone antimicrobials rsc.org. |

Comparative Analyses with Tulipalin A and Other Analogues

Comparative studies between this compound and its structural relatives, such as Tulipalin A and various synthesized analogues, reveal differential activities and highlight specific structural requirements for different biological targets. While this compound and its analogues with the DHMB moiety exhibit potent antibacterial activity, Tulipalin A has been noted to show higher inhibitory activity as an antifungal agent compared to this compound and 6-tuliposide B ebi.ac.ukresearchgate.net.

In terms of antibacterial potency, analogues derived from 6-tuliposide B have been evaluated. For example, the 3'-epimer of 6-tuliposide B (3'-epi-6-Tuliposide B) displayed significantly reduced activity compared to this compound. Specifically, 3'-epi-6-Tuliposide B showed MIC values of 32 μg/mL against S. aureus and 64 μg/mL against E. coli, whereas this compound demonstrated MICs of 2 μg/mL and 4 μg/mL, respectively . This comparison underscores the critical role of the correct stereochemistry at the 3' position for potent antibacterial activity.

Advanced Research Applications: Polymerization of Tulipalin B

Tulipalin B as a Bio-based Monomer for Polymer Synthesis

This compound, also identified as βHMBL, is a hydroxyl-functionalized monomer derived from natural sources, specifically tulips rsc.org. As a bio-based building block, it contributes to the development of sustainable polymeric materials, aligning with growing environmental concerns and the demand for renewable resources rsc.orgacs.orgacs.orgresearchgate.net. Chemically, this compound possesses a tri-functional structure, featuring a lactone ring, a hydroxyl group, and a vinyl moiety rsc.org. This inherent functionality allows for diverse polymerization pathways, including vinyl-addition polymerization and ring-opening polymerization, making it a versatile candidate for creating polymers with tailored properties researchgate.netnih.govmdpi.com. Its cyclic nature and the presence of a reactive vinyl group position it as a cyclic analogue to established vinyl monomers like methyl methacrylate (B99206) (MMA), suggesting potential for comparable or enhanced material performance acs.orgresearchgate.netgoogle.comresearchgate.net. The research into this compound as a monomer is part of a broader effort to leverage plant-derived compounds for advanced polymer applications rsc.orgacs.orgacs.orgresearchgate.netgoogle.com.

Organopolymerization Strategies and Resulting Polymer Architectures

The polymerization of this compound (βHMBL) has been successfully achieved through organocatalytic approaches, notably employing N-heterocyclic carbene (NHC) and phosphazene superbase catalysts rsc.orgcolab.ws. These catalytic systems facilitate the polymerization of βHMBL into polymers with number-average molecular weights (Mn) reaching up to 13.2 kg/mol rsc.org. The organopolymerization of this compound is proposed to yield a branched copolymer structure, potentially comprising poly(vinyl-ether lactone) units. This architecture is theorized to arise from crossover reactions involving conjugate Michael and oxa-Michael additions, a process enabled by proton transfer rsc.org. While extensive research on other polymerization strategies for this compound itself is still developing, related monomers like α-methylene-γ-butyrolactone (MBL), also known as Tulipalin A, have been polymerized via free radical polymerization, reversible deactivation radical polymerization (RDRP) such as Atom Transfer Radical Polymerization (ATRP), and ring-opening polymerization (ROP) researchgate.netmdpi.comfrontiersin.org. This compound's hydroxyl functionality also presents opportunities for post-polymerization modification, allowing for the creation of engineered materials google.com.

Table 1: Organopolymerization of this compound (βHMBL)

| Monomer | Catalyst System | Mn ( kg/mol ) | Proposed Polymer Architecture | Key Features | Citation |

| This compound (βHMBL) | N-Heterocyclic Carbene (NHC) / Phosphazene Superbase | Up to 13.2 | Branched copolymer of poly(vinyl-ether lactone)s | Hydroxyl-functionalized, bio-based, natural origin | rsc.org |

Characterization of Poly(this compound) for Material Science Research

Characterization of polymers derived from this compound (βHMBL) is an ongoing area of material science research. Initial studies have established that organopolymerization of βHMBL can yield polymers with number-average molecular weights (Mn) up to 13.2 kg/mol rsc.org. While detailed characterization data such as glass transition temperature (Tg), thermal degradation profiles (TGA), and specific mechanical properties for polymers synthesized exclusively from this compound are still being extensively documented, the inherent structure of the monomer suggests promising material attributes. Related research on Tulipalin A (α-MBL) polymers has reported high glass transition temperatures (Tg) ranging from approximately 164 °C to 195 °C, along with good thermal stability (up to 310-350 °C), optical transparency, and solvent resistance mdpi.comgoogle.comresearchgate.netresearchgate.net. These properties, stemming from the rigid lactone ring and vinyl polymerization, indicate that poly(this compound) could also exhibit desirable characteristics for advanced material applications mdpi.comfrontiersin.org. Further investigations using techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), Nuclear Magnetic Resonance (NMR) spectroscopy, and Size Exclusion Chromatography (SEC) are essential for a comprehensive understanding of Poly(this compound) properties researchgate.netmdpi.comresearchgate.net.

Analytical and Research Methodologies for Tulipalin B Quantification

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Tulipalin B, enabling its separation, identification, and quantification in complex plant extracts. Reversed-phase HPLC (RP-HPLC) is particularly prevalent, utilizing non-polar stationary phases and polar mobile phases to achieve separation based on compound hydrophobicity tandfonline.comnih.govnih.govebi.ac.uk.

Methodological Parameters:

Stationary Phase: C18 columns are widely adopted, including types such as TSKgel ODS-100 V and Novapak C18 tandfonline.comgoogle.com. These columns offer effective separation of organic compounds based on their polarity.

Mobile Phase: Typical mobile phases consist of water-methanol gradients or aqueous-organic mixtures, often buffered with phosphoric acid to optimize peak shape and resolution tandfonline.comnih.govgoogle.com. For instance, a mobile phase composed of 5% methanol (B129727) in 10 mM phosphoric acid has been reported for the analysis of this compound tandfonline.com.

Detection: UV detection is commonly employed, with a detection wavelength of 208 nm frequently used as it corresponds to the absorbance maximum for this compound and related compounds tandfonline.comnih.govnih.gov. In some instances, a wavelength of 240 nm may be preferred for improved baseline stability under specific solvent systems tandfonline.com. Diode Array Detectors (DAD) are often coupled with HPLC systems, allowing for the acquisition of full UV spectra, which aids in peak identification and purity assessment tandfonline.comnih.govnih.govebi.ac.ukphcog.com.

Applications: RP-HPLC methods are instrumental in isolating this compound from plant matrices, determining its purity, and quantifying its concentration in various tulip species and cultivars tandfonline.comnih.govnih.govebi.ac.uk. Techniques such as LC-MS/MS (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry) are also utilized for more precise quantitative determination google.com. In some research, derivatization with reagents like FMOC (9-fluorenylmethoxycarbonyl) has been employed prior to HPLC analysis to enhance detectability google.com.

Table 1: Common HPLC Parameters for this compound Analysis

| Parameter | Details | References |

| Chromatographic Mode | Reversed-Phase HPLC (RP-HPLC) | tandfonline.comnih.govnih.govebi.ac.uk |

| Stationary Phase | C18 columns (e.g., TSKgel ODS-100 V, Novapak C18) | tandfonline.comgoogle.com |

| Mobile Phase | Water:Methanol gradients; Aqueous-organic mixtures with phosphoric acid | tandfonline.comnih.govgoogle.com |

| Detection Wavelength | 208 nm (common); 240 nm (for improved baseline) | tandfonline.comnih.govnih.gov |

| Detector Type | UV detector, Diode Array Detector (DAD) | tandfonline.comnih.govnih.govebi.ac.ukphcog.com |

| Sample Preparation | Extraction with ethanol (B145695) or water; potential derivatization (e.g., FMOC) | tandfonline.comgoogle.com |

Spectrophotometric Quantification Methods

Spectrophotometry, particularly UV-Vis spectrophotometry, plays a role in the quantification of this compound, often in conjunction with chromatographic separation. While HPLC with UV detection inherently utilizes spectrophotometric principles, standalone spectrophotometric methods can also be applied after initial sample cleanup.

One described method involves a simple fractionation of crude plant extracts using ion-exchange resins, such as Dowex 50 W. Following this fractionation, the amounts of Tulipalin A and B in the eluates can be measured using UV spectrophotometry researchgate.net. This approach leverages the characteristic UV absorbance of the lactone ring structure present in this compound. The use of diode array detectors in HPLC systems allows for the simultaneous acquisition of UV spectra across a range of wavelengths, providing more comprehensive information about the sample composition and enabling quantification even in the presence of co-eluting compounds, provided their spectral profiles differ tandfonline.comnih.govnih.govebi.ac.ukphcog.com.

Chiral Analysis Techniques in Research

This compound exists as stereoisomers, with the naturally occurring form identified as the (3S) enantiomer tandfonline.cominternationalscholarsjournals.comgoogle.com. The stereochemistry of this compound is significant, as different enantiomers can exhibit distinct biological activities. Therefore, chiral analysis techniques are crucial for confirming the optical purity of isolated or synthesized this compound.

Chiral HPLC: Chiral HPLC is the primary method for assessing the enantiomeric purity of this compound. This technique employs chiral stationary phases (CSPs) designed to interact differently with enantiomers, leading to their separation nih.gov. Studies have utilized chiral HPLC with racemic this compound as a reference standard to confirm that the naturally isolated compound is optically pure, with reported enantiomeric excess (e.e.) values exceeding 99.9% for the (3S) form tandfonline.com. The development and application of chiral separation methods are vital for understanding structure-activity relationships and for the synthesis of specific enantiomers nih.govniph.go.jp.

Table 2: Chiral Analysis Findings for this compound

| Compound | Enantiomeric Form | Enantiomeric Excess (e.e.) | Analytical Method | Reference |

| This compound | (3S)-(-)-Tulipalin B | >99.9% | Chiral HPLC | tandfonline.com |

| This compound | (S)-(-)-Tulipalin B | Not specified | Not specified | internationalscholarsjournals.comgoogle.com |

| This compound | (–)-Tulipalin B | Not specified | Not specified | niph.go.jpclockss.org |

The ability to distinguish between enantiomers is essential, particularly in research focused on the synthesis of this compound or in studies investigating its specific biological interactions, where stereochemistry can dictate efficacy nih.govniph.go.jp.

Future Research Directions and Unexplored Avenues

Elucidation of Broader Biological and Ecological Functions

Tulipalin B, α-methylene-β-hydroxy-γ-butyrolactone, is primarily recognized for its role in the chemical defense system of plants like the tulip (Tulipa gesneriana). tandfonline.comresearchgate.net It is formed from its precursor, 6-tuliposide B, upon tissue damage, functioning as a potent antibacterial agent, whereas the related compound Tulipalin A acts as an antifungal agent. tandfonline.comresearchgate.netthe-hospitalist.org This specificity suggests a co-evolved defense mechanism tailored to different microbial threats. The core α-methylene-γ-butyrolactone structure is associated with a wide array of biological activities, hinting at unexplored functions for this compound. tandfonline.com

Future research should aim to move beyond its established antibacterial role. Investigations could explore its potential insecticidal or anti-herbivory properties, as related tulipalins have shown insecticidal activity. researchgate.netgoogle.comresearchgate.net Furthermore, its phytotoxic capabilities could be examined to understand its role in allelopathy, influencing the growth of competing plant species. The ecological significance of this compound could be further clarified by studying its effects on soil microbial communities and its potential interactions with symbiotic organisms.

A summary of the known and potential biological activities associated with the α-methylene-γ-butyrolactone chemical family, to which this compound belongs, is presented below.

| Biological Activity | Description | Relevance to this compound |

|---|---|---|

| Antibacterial | Inhibits the growth of bacteria. | Primary established function of this compound. tandfonline.com |

| Antifungal | Inhibits the growth of fungi. | Primarily associated with Tulipalin A, but warrants investigation for this compound against specific fungal strains. tandfonline.comnih.gov |

| Anti-inflammatory | Reduces inflammation. | A potential, unexplored therapeutic application. tandfonline.com |

| Cytotoxic/Antitumor | Toxic to cells, potentially including cancer cells. | A potential, unexplored therapeutic application. tandfonline.com |

| Phytotoxic | Toxic to plants. | Potential role in allelopathy and plant-plant competition. tandfonline.com |

| Insecticidal | Kills or inactivates insects. | Observed in related compounds, suggesting a potential role in defense against insect herbivores. google.comresearchgate.net |

Advanced Enzymatic Engineering for Enhanced Production

The natural production of this compound occurs via the enzymatic conversion of 6-tuliposide B by the tuliposide-converting enzyme (TCE). nih.gov Specifically, this conversion is catalyzed by isozymes of Tuliposide B-converting enzyme (TCEB). researchgate.nettandfonline.com Research has identified three distinct TCEB isozymes in tulips, each with unique tissue-specific expression profiles in the pollen, roots, and leaves, which explains the widespread ability of the plant to produce this compound upon injury. tandfonline.com

Current "green" production methods leverage crude extracts from tulip bulbs, which contain these enzymes, to convert 6-tuliposide B from flower extracts into this compound. tandfonline.comnih.gov This process can be enhanced by using immobilized enzymes, which allows for their reuse and improves the efficiency of the biomass conversion. tandfonline.com

Future advancements lie in more sophisticated enzymatic engineering. While much of the cutting-edge research has focused on Tulipalin A, the principles are transferable. For example, researchers are developing artificial metabolic pathways in microorganisms to produce Tulipalin A from simple precursors like itaconic acid or isoprenol. google.combiorxiv.org This involves heterologous expression and engineering of multiple enzymes, such as alkane monooxygenases, to perform key synthetic steps. acib.atengconfintl.orgnih.gov A similar synthetic biology approach could be developed for this compound. This would involve:

Enzyme Discovery: Identifying enzymes capable of performing the specific hydroxylation required to differentiate this compound from Tulipalin A.

Protein Engineering: Using techniques like site-directed mutagenesis and directed evolution to improve the activity, specificity, and stability of key enzymes in the biosynthetic pathway. engconfintl.org

Metabolic Engineering: Assembling and optimizing the full biosynthetic pathway in a microbial host like E. coli or yeast for scalable and sustainable production, independent of tulip biomass. google.com

| TCEB Isozyme | Gene Name | Primary Tissue of Expression | Significance |

|---|---|---|---|

| Pollen-specific TCEB | TgTCEB1 | Pollen | Contributes to defense in reproductive tissues. researchgate.nettandfonline.com |

| Root-specific TCEB | TgTCEB-R | Roots | Important for defense against soil-borne pathogens. tandfonline.com |

| Leaf-associated TCEB | TgTCEB-L | Leaves | Provides broad defensive capability in vegetative tissues. tandfonline.com |

Novel Synthetic Strategies for Structural Diversification

The chemical synthesis of this compound and its analogues is crucial for studying structure-activity relationships (SAR) and developing new applications. nih.gov Early syntheses have been documented, and a straightforward method involves the allylic hydroxylation of Tulipalin A using selenium dioxide. tandfonline.comnih.gov More advanced strategies, such as the asymmetric Baylis-Hillman reaction, have been employed to synthesize its precursor, 6-Tuliposide B, with high stereochemical control. nih.gov

The future of synthetic chemistry for this compound lies in developing novel strategies for structural diversification. This will allow for the creation of a library of this compound analogues to probe biological functions and optimize desired activities. SAR studies have already shown that the 3',4'-dihydroxy-2'-methylenebutanoate (DHMB) moiety is critical for its antibacterial effect. researchgate.netnih.gov

Future synthetic approaches could include:

Asymmetric Catalysis: Developing new catalytic methods to access enantiomerically pure this compound and its stereoisomers, allowing for a deeper understanding of how chirality affects biological activity.

Fragment-Based Synthesis: Employing convergent strategies where different parts of the molecule are synthesized separately and then combined, allowing for rapid generation of diverse analogues by modifying each fragment. nih.gov

Flow Chemistry: Utilizing continuous flow reactors to improve the safety, efficiency, and scalability of key synthetic steps.

Biocatalysis: Integrating isolated enzymes into synthetic routes to perform challenging chemical transformations with high selectivity, mirroring the strategies being explored for enzymatic production.

These advanced synthetic methods will be instrumental in creating novel probes to identify new biological targets and in designing molecules with enhanced antibacterial potency or entirely new functionalities.

Exploration of New Biological Targets and Mechanisms in Plant Systems

In plant systems, the primary mechanism of this compound is as an activated defense compound. The plant stores the non-toxic precursor 6-tuliposide B in its tissues. researchgate.netresearchgate.net When the tissue is damaged by herbivores or pathogens, tuliposide-converting enzymes (TCEs) are released, which rapidly convert the precursor into the biologically active this compound. google.comwikipedia.org This conversion represents a highly efficient mechanism for deploying a chemical defense precisely when and where it is needed, minimizing the cost of constitutive defense. uva.nl

The known biological target of this compound is the bacterial enzyme MurA, which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. researchgate.netnih.govnih.gov By inhibiting MurA, this compound disrupts cell wall formation, leading to bacterial cell death. nih.govnih.gov

While its role as an external defense agent is established, its potential internal roles and mechanisms within the plant are largely unexplored. Future research should investigate:

Signaling Roles: Whether this compound or its precursor can act as signaling molecules within the plant, potentially triggering other defense responses or influencing developmental processes.

Metabolic Regulation: If this compound interacts with any endogenous plant proteins or enzymes, potentially modulating metabolic pathways. The α-methylene-γ-butyrolactone moiety can react with nucleophiles like cysteine residues, suggesting it could covalently modify plant proteins. tandfonline.com

Priming of Defenses: Whether low levels of this compound production could prime distal parts of the plant for a more robust defense response upon subsequent attack.

Understanding these potential internal roles would provide a more complete picture of this compound's function, moving beyond its identity as a simple antimicrobial toxin to that of a multifunctional component of the plant's defense and signaling network.

Sustainable Biorefinery Approaches for this compound Production

A biorefinery is a facility that integrates biomass conversion processes to produce fuels, power, and value-added chemicals. researchgate.netmdpi.com The production of this compound from tulip biomass is an excellent example of a biorefinery concept in practice. An environmentally benign process has been developed that utilizes waste from tulip cultivation, such as unsalable bulbs and harvested flowers, as raw materials. tandfonline.comnih.gov This approach adds value to agricultural waste streams, contributing to a circular bioeconomy. nih.gov

The process involves extracting the precursor 6-tuliposide B from tulip flowers and using immobilized enzymes from tulip bulbs to catalyze its conversion to this compound. tandfonline.com This method is sustainable as it relies on renewable biomass and green chemistry principles, avoiding harsh solvents and reagents. nih.gov

Future biorefinery approaches for this compound could become even more advanced and sustainable by:

Expanding Feedstock: Investigating other plant sources that may produce this compound or its precursors.

Integrated Valorization: Developing processes to valorize all components of the tulip biomass. After extracting the compounds for this compound production, the remaining lignocellulosic material could be converted into biofuels, bioplastics, or other chemicals. researchgate.net

Microbial Cell Factories: As mentioned in section 9.2, shifting production from being plant-based to fermentation-based using engineered microbes. This would create a highly controlled and scalable production platform that does not depend on agricultural land or seasonal harvests, representing a mature biorefinery technology. google.commdpi.com

Life Cycle Assessment: Conducting thorough sustainability assessments of different production scenarios to compare economic viability and environmental impact, ensuring the chosen approach is genuinely sustainable. chemrxiv.org

By embracing these advanced biorefinery concepts, the production of this compound can be optimized to be not only economically viable but also a model for the sustainable manufacturing of specialty chemicals.

Q & A

Q. What are the established synthetic methodologies for Tulipalin B, and how do researchers ensure reproducibility?

this compound is synthesized via stereoselective biocatalysis using enzymes like Amano PS lipase. A representative procedure involves a three-step enzymatic acetylation in acetone, yielding 23% of (–)-Tulipalin B with high enantiomeric excess (ee) . To ensure reproducibility:

- Stepwise documentation : Provide reaction conditions (solvent, temperature, time) and enzyme loading ratios.

- Characterization : Include NMR, HPLC, and mass spectrometry data for intermediates and final products .

- Yield reporting : Prioritize isolated yields over spectroscopic estimates and specify purity thresholds (e.g., ≥95%) .

Q. What analytical techniques are critical for verifying the structural identity and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : Assign stereochemistry using ¹H/¹³C NMR, comparing shifts to literature data .

- Chiral Chromatography : Confirm enantiopurity via HPLC with chiral stationary phases (e.g., 96% ee reported for (–)-Tulipalin B) .

- Elemental Analysis : Required for novel derivatives to validate molecular composition .

- Spectrophotometric methods : UV-Vis or IR to detect functional groups (e.g., α,β-unsaturated lactones) .

Q. How does this compound fit into broader biosynthetic pathways, and what model systems are used to study its biological activity?

this compound is a secondary metabolite in plants, often studied in terpenoid biosynthesis. Researchers use:

- In vitro enzyme assays : To probe substrate specificity (e.g., acetyl-CoA dependency in lipase-mediated reactions) .

- Cell-based models : Plant cell cultures or microbial systems (e.g., E. coli expressing heterologous enzymes) to trace precursor incorporation .

Advanced Research Questions

Q. What strategies optimize the enantiomeric yield of this compound in asymmetric synthesis?

- Enzyme engineering : Directed evolution of lipases (e.g., Amano PS) to enhance stereoselectivity .

- Solvent screening : Polar aprotic solvents (e.g., acetone) improve enzyme activity and product ee .

- Kinetic resolution : Monitor reaction progress to isolate intermediates before racemization occurs .

- Statistical design : Use response surface methodology (RSM) to balance variables like temperature and enzyme concentration .

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound synthesis?

- Replication studies : Reproduce protocols with strict adherence to documented conditions (e.g., 5 equivalents of vinyl acetate, 25°C) .

- Meta-analysis : Compare datasets across studies using standardized metrics (e.g., turnover frequency, ee) .

- Error analysis : Quantify uncertainties in yield measurements (e.g., ±2% for HPLC) and report confidence intervals .

Q. What computational tools are employed to predict the stereochemical outcomes of this compound biocatalysis?

- Molecular docking : Simulate enzyme-substrate interactions (e.g., Amano PS with Aristelegone B analogs) to predict acetylation sites .

- Quantum mechanics/molecular mechanics (QM/MM) : Model transition states to rationalize enantioselectivity .

- Machine learning : Train algorithms on historical catalytic data to forecast optimal reaction parameters .

Q. How do researchers design experiments to investigate structure-activity relationships (SAR) of this compound derivatives?

- Fragment-based design : Synthesize analogs with modified lactone rings or substituents .

- Bioassays : Test antimicrobial or phytotoxic activity against model organisms (e.g., Arabidopsis thaliana) .

- Multivariate analysis : Correlate structural descriptors (e.g., logP, dipole moment) with bioactivity using principal component analysis (PCA) .

Methodological Best Practices

-

Data presentation : Use tables to summarize synthetic yields, ee values, and spectroscopic data (Example):

Step Conditions Yield (%) ee (%) Reference 1 Amano PS, acetone, 25°C, 36h 46 96 2 Hydrolysis, pH 7.0 54 94 -

Reproducibility : Adhere to NIH guidelines for preclinical reporting, including raw data deposition in public repositories .

-

Ethical compliance : Disclose hazards (e.g., solvent toxicity) and obtain institutional approval for biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.